molecular formula C16H13BrN2S B390963 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile

4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile

Cat. No.: B390963
M. Wt: 345.3g/mol
InChI Key: AVDIOIANENKRDG-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a bromophenyl group, a cyclopropyl group, and a methylsulfanyl group attached to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropyl and methylsulfanyl groups, in particular, contribute to its stability and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C16H13BrN2S

Molecular Weight

345.3g/mol

IUPAC Name

4-(4-bromophenyl)-6-cyclopropyl-2-methylsulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C16H13BrN2S/c1-20-16-14(9-18)13(8-15(19-16)11-2-3-11)10-4-6-12(17)7-5-10/h4-8,11H,2-3H2,1H3

InChI Key

AVDIOIANENKRDG-UHFFFAOYSA-N

SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N

Canonical SMILES

CSC1=C(C(=CC(=N1)C2CC2)C3=CC=C(C=C3)Br)C#N

Origin of Product

United States

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